molecular formula C22H22N4O2 B3310926 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide CAS No. 946232-58-2

2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide

Cat. No. B3310926
CAS RN: 946232-58-2
M. Wt: 374.4 g/mol
InChI Key: KJLZEFVXAZVRPY-UHFFFAOYSA-N
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Description

2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide, also known as IITD-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound has been synthesized using various methods and has shown promising results in several biochemical and physiological studies.

Scientific Research Applications

2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has been found to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease research, 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage.

Mechanism of Action

The mechanism of action of 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease research, 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide inhibits the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. In Parkinson's disease research, 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide activates the Nrf2-ARE signaling pathway, which is involved in the regulation of antioxidant and cytoprotective genes.
Biochemical and Physiological Effects:
2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has been shown to have several biochemical and physiological effects in various studies. For example, in cancer research, 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In Alzheimer's disease research, 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide improves cognitive function by increasing acetylcholine levels in the brain and reducing beta-amyloid aggregation. In Parkinson's disease research, 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide protects dopaminergic neurons from oxidative stress-induced damage by activating the Nrf2-ARE signaling pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide in lab experiments is its potential therapeutic applications in various diseases. The compound has shown promising results in several studies and has the potential to be developed into a drug. However, one of the limitations of using 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide in lab experiments is its limited availability and high cost. The compound is not commercially available and requires specialized equipment and expertise to synthesize.

Future Directions

There are several future directions for the research and development of 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide. One of the main directions is the optimization of the synthesis method to improve the yield and reduce the cost of the compound. Another direction is the development of 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide derivatives with improved pharmacological properties and specificity. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide in other diseases and to elucidate its mechanism of action in more detail.

properties

IUPAC Name

N-(3-methylphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-14(2)21-24-25-22(28-21)19-12-16-8-4-5-10-18(16)26(19)13-20(27)23-17-9-6-7-15(3)11-17/h4-12,14H,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLZEFVXAZVRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide
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2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide
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2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide
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2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide
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2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide
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2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(m-tolyl)acetamide

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